molecular formula C7H11N3 B13597349 5-Propylpyridazin-3-amine

5-Propylpyridazin-3-amine

Cat. No.: B13597349
M. Wt: 137.18 g/mol
InChI Key: XZIIBRSVJRQEHT-UHFFFAOYSA-N
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Description

5-Propylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylpyridazin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process is crucial to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Propylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, reduced pyridazines, and various substituted pyridazines. These products have diverse applications in medicinal chemistry and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Propylpyridazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 5-position and amino group at the 3-position make it a valuable scaffold for developing novel compounds with diverse applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-propylpyridazin-3-amine

InChI

InChI=1S/C7H11N3/c1-2-3-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3,(H2,8,10)

InChI Key

XZIIBRSVJRQEHT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NN=C1)N

Origin of Product

United States

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